molecular formula C13H25IN2O5 B1602114 (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester CAS No. 7689-61-4

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester

Cat. No. B1602114
CAS RN: 7689-61-4
M. Wt: 416.25 g/mol
InChI Key: VKFCSEOFIDZTDJ-UHFFFAOYSA-N
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Description

“(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester” is an ester compound with the molecular formula C13H25IN2O5 . It has a molecular weight of 416.25 g/mol . The compound is also known by other names such as “2-(Acetylamino)-3-ethoxy-2-(ethoxycarbonyl)-N,N,N-trimethyl-3-oxo-1-propanaminiu Iodide” and "(2-acetamido-3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-trimethylazanium;iodide" .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is InChI=1S/C13H24N2O5.HI/c1-7-19-11(17)13(14-10(3)16,9-15(4,5)6)12(18)20-8-2;/h7-9H2,1-6H3;1H . The Canonical SMILES representation is CCOC(=O)C(CN+(C)C)(C(=O)OCC)NC(=O)C.[I-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.25 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has nine rotatable bonds . The exact mass and monoisotopic mass of the compound are both 416.08082 g/mol . The topological polar surface area of the compound is 81.7 Ų .

Scientific Research Applications

Copper-Promoted Reactions

Copper-promoted reactions of aryl iodides with activated methine compounds, such as diethyl acetamidomalonate, demonstrate the potential of related esters in synthesizing α-arylglycines. These reactions, facilitated by CuI and NaH in DMSO, yield good results, indicating the utility of such esters as precursors for valuable chemical entities (Pivsa-Art, Fukui, Miura, & Nomura, 1996).

Analytical Techniques for Hydroxy Fatty Acids

In analytical chemistry, acetamido trimethylaminoethyl ester iodide derivatives have been employed to analyze isomeric long-chain hydroxy fatty acids through electrospray ionization tandem mass spectrometry (ESI-MS/MS). This method facilitates the discrimination of isomers and supports diagnoses of metabolic disorders, showcasing the derivative's role in advancing biochemical analysis (Johnson & Trinh, 2003).

Neuromuscular Blockade Research

Historically, compounds similar to "(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester" have been studied for their neuromuscular blockade properties, indicating their potential application in understanding synaptic transmission and muscle relaxation mechanisms (Paton & ZAIMIS, 1948).

Synthesis of Rigid β-Turn Mimetics

In the field of peptide chemistry, the creation of conformationally constrained dipeptides and the synthesis of enantiomerically pure compounds have been explored. Such endeavors highlight the utility of related esters in generating novel structures that can serve as scaffolds for the synthesis of rigid β-turn mimetics, which are crucial in drug design and protein engineering (Millet, Meulon, Goossens, Houssin, Hénichart, & Rigo, 2000).

DNA-Binding Polymers for Gene Delivery

In materials science, the synthesis of water-soluble cationic polythiophene derivatives incorporating acetamido groups has been reported. These conjugated polymers exhibit potential as theranostic gene delivery vehicles, capable of binding DNA and forming polyplexes, which are essential for gene therapy applications (Carreon, Santos, Matson, & So, 2014).

properties

IUPAC Name

(2-acetamido-3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5.HI/c1-7-19-11(17)13(14-10(3)16,9-15(4,5)6)12(18)20-8-2;/h7-9H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFCSEOFIDZTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[N+](C)(C)C)(C(=O)OCC)NC(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558828
Record name (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester

CAS RN

7689-61-4
Record name (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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